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molecular formula C5H5NO2 B1203913 Pyrrole-3-carboxylic acid CAS No. 931-03-3

Pyrrole-3-carboxylic acid

Cat. No. B1203913
M. Wt: 111.1 g/mol
InChI Key: DOYOPBSXEIZLRE-UHFFFAOYSA-N
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Patent
US07186716B2

Procedure details

Ethanol (3.2 mL, 54 mmol) and 4-dimethylamino pyridine (DMAP) (54 mg, 0.45 mmol) were added to a mixture of pyrrole-3-carboxylic acid (500 mg, 4.5 mmol) and dicyclohexylcarbodiimide (1.11 g, 5.4 mmol) (Aldrich, Milwaukee, Wis.) in tetrahydrofuran (THF) (15 mL). After heating at 60° C. for 10 hours, the reaction was cooled. The precipitate was filtered off, washed with ethyl acetate, the combined filtrate was concentrated and purified on a silica gel column to give 500 mg (81%) of 1H-pyrrole-3-carboxylic acid ethyl ester as a colorless oil.
Quantity
3.2 mL
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
1.11 g
Type
reactant
Reaction Step One
Quantity
54 mg
Type
catalyst
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:3])[CH3:2].[NH:4]1[CH:8]=[CH:7][C:6]([C:9](O)=[O:10])=[CH:5]1.C1(N=C=NC2CCCCC2)CCCCC1>CN(C)C1C=CN=CC=1.O1CCCC1>[CH2:1]([O:3][C:9]([C:6]1[CH:7]=[CH:8][NH:4][CH:5]=1)=[O:10])[CH3:2]

Inputs

Step One
Name
Quantity
3.2 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
500 mg
Type
reactant
Smiles
N1C=C(C=C1)C(=O)O
Name
Quantity
1.11 g
Type
reactant
Smiles
C1(CCCCC1)N=C=NC1CCCCC1
Name
Quantity
54 mg
Type
catalyst
Smiles
CN(C1=CC=NC=C1)C
Name
Quantity
15 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction was cooled
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered off
WASH
Type
WASH
Details
washed with ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
the combined filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
purified on a silica gel column

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C1=CNC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 500 mg
YIELD: PERCENTYIELD 81%
YIELD: CALCULATEDPERCENTYIELD 79.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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